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For researchers, scientists, and drug development professionals, understanding the intricate
network of RNA-RNA interactions within a cell is paramount for elucidating gene regulation,
disease mechanisms, and identifying novel therapeutic targets. Sequencing of Psoralen
crosslinked, Ligated, and Selected Hybrids (SPLASH) is a powerful high-throughput technique
for the in vivo mapping of RNA interactomes. A key reagent in this methodology is
Aminomethyltrioxsalen hydrochloride (AMT), a psoralen derivative that covalently crosslinks
interacting RNA strands, effectively "freezing" these interactions for subsequent identification
by sequencing.

This document provides detailed application notes and protocols for the use of
Aminomethyltrioxsalen hydrochloride and its derivatives in SPLASH sequencing.

Principle of SPLASH Sequencing

SPLASH allows for the genome-wide, unbiased capture of both intramolecular and
intermolecular RNA-RNA interactions within living cells.[1][2] The core principle involves three
key steps:

 Invivo crosslinking: Cells are treated with a psoralen derivative, such as
Aminomethyltrioxsalen hydrochloride or a biotinylated psoralen, which intercalates into
double-stranded RNA regions.[3][4] Upon irradiation with long-wavelength UV light (365 nm),
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the psoralen forms covalent crosslinks between adjacent pyrimidine bases (primarily
uridines) on the interacting RNA strands.[3][5][6]

Proximity ligation: The crosslinked RNA is then extracted and fragmented. The RNA
fragments that are held in close proximity by the psoralen crosslink are then ligated together
to form a single chimeric RNA molecule.

High-throughput sequencing and analysis: The ligated chimeric RNAs are reverse-
transcribed, amplified, and subjected to high-throughput sequencing. The resulting
sequencing reads are then bioinformatically processed to identify the two interacting RNA
fragments, thus revealing the RNA-RNA interaction partners.[1]

The use of biotinylated psoralen derivatives has been shown to increase the sensitivity of the

method and allows for the enrichment of crosslinked RNA fragments using streptavidin beads.

[5]

Application Notes

Aminomethyltrioxsalen hydrochloride and its derivatives are crucial for the success of the

SPLASH protocol. Here are key considerations for their application:

Choice of Psoralen Derivative: While Aminomethyltrioxsalen hydrochloride is effective,
biotinylated psoralen derivatives are often preferred for their ability to facilitate the
enrichment of crosslinked RNAs, thereby reducing background noise and increasing the
signal of true interactions.[5] However, it's important to note that biotinylated psoralen may
have lower cell permeability than AMT.[1]

Crosslinking Efficiency: The efficiency of psoralen crosslinking can be influenced by several
factors, including the concentration of the psoralen derivative, the duration and intensity of
UV irradiation, and the accessibility of the RNA-RNA duplexes. Optimization of these
parameters is critical for each experimental system.

Sequence Bias: Psoralen crosslinking preferentially occurs at uridine residues.[1] This
inherent bias means that RNA interactions in U-poor regions may be underrepresented in the
final dataset. It is important to consider this limitation when interpreting the results.
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» Data Analysis: The computational pipeline for analyzing SPLASH data is a critical component
of the workflow. It involves mapping the chimeric sequencing reads to a reference
transcriptome to identify the interacting RNA molecules.[1]

Experimental Protocols

The following are generalized protocols for performing a SPLASH experiment. These should be
optimized for the specific cell type and experimental goals.

Protocol 1: In Vivo Crosslinking of RNA in Adherent
Mammalian Cells

Materials:

Adherent mammalian cells (e.g., HeLa cells)
o Complete cell culture medium
o Phosphate-buffered saline (PBS)

o Aminomethyltrioxsalen hydrochloride (AMT) solution (e.g., 10 mg/mL in DMSO) or
Biotinylated Psoralen

e Long-wavelength UV lamp (365 nm)

Procedure:

Culture adherent cells to 80-90% confluency in a suitable culture dish.
e Aspirate the culture medium and wash the cells once with pre-warmed PBS.

o Add pre-warmed PBS containing the desired final concentration of AMT or biotinylated
psoralen to the cells. Incubate for 10 minutes at 37°C to allow for cell uptake.

e Place the culture dish on ice and irradiate with a 365 nm UV lamp for a predetermined time
and intensity. The optimal irradiation time and energy should be determined empirically.
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 After irradiation, aspirate the crosslinking solution and wash the cells twice with ice-cold
PBS.

e The crosslinked cells are now ready for RNA extraction.

Protocol 2: RNA Extraction, Fragmentation, and Ligation

Materials:

RNA extraction kit (e.g., TRIzol)

DNase |

RNA fragmentation buffer

Streptavidin beads (for biotinylated psoralen)

T4 RNA ligase

RNase inhibitors

Procedure:

Extract total RNA from the crosslinked cells using a standard RNA extraction protocol.
Treat the extracted RNA with DNase | to remove any contaminating DNA.

Fragment the RNA to the desired size range (e.g., 100-500 nucleotides) using RNA
fragmentation buffer or enzymatic methods.

For biotinylated psoralen: Enrich for crosslinked RNA fragments by incubating the
fragmented RNA with streptavidin beads. Wash the beads extensively to remove non-
crosslinked RNA.

Perform proximity ligation on the fragmented (and enriched) RNA using T4 RNA ligase. This
step ligates the two ends of the crosslinked RNA fragments together.

Reverse the psoralen crosslinks by irradiating the ligated RNA with short-wavelength UV
light (254 nm).[4]
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Protocol 3: Library Preparation and Sequencing

Materials:

Reverse transcriptase

PCR amplification reagents

DNA library preparation kit for high-throughput sequencing

High-throughput sequencer

Procedure:

Reverse transcribe the ligated RNA into cDNA.

Amplify the cDNA by PCR using primers specific to the adapter sequences ligated during
library preparation.

Prepare a sequencing library from the amplified cDNA using a commercial Kit.

Perform high-throughput sequencing of the library.

Quantitative Data Summary

The SPLASH technique generates large datasets of RNA-RNA interactions. The following table
provides a conceptual summary of the types of quantitative data that can be obtained and
compared across different experimental conditions.
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Data Metric

Description

Example Application

Number of Identified

Interactions

Total count of unique
intramolecular and
intermolecular RNA-RNA

interactions.

Comparing the complexity of
the RNA interactome between
different cell types or disease

states.

Interaction Strength/Frequency

The number of sequencing
reads supporting a specific
RNA-RNA interaction, often
normalized to the expression

levels of the interacting RNAs.

Identifying high-confidence
and potentially functionally

important interactions.

Class of Interacting RNAs

Categorization of interacting
RNAs (e.g., mMRNA-mRNA,
MRNA-INCRNA, snoRNA-
rRNA).

Understanding the
predominant types of RNA
interactions in a given cellular

context.

Differential Interactions

Statistically significant changes
in the frequency of specific
RNA-RNA interactions
between different experimental

conditions.

Identifying dynamic RNA
interactions that are remodeled
in response to stimuli or during

disease progression.

Visualizing SPLASH Workflows and Concepts

Mechanism of Psoralen Crosslinking
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Psoralen Derivative
(e.g., AMT)

Intercalates into
double-stranded region
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Step 1: Intercalation

Step 2: Photoactivation

Mechanism of Psoralen-Mediated RNA Crosslinking

Click to download full resolution via product page

Caption: Psoralen intercalates into an RNA duplex and forms a covalent crosslink upon UV
irradiation.

Experimental Workflow of SPLASH Sequencing
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:

3. RNA Fragmentation
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(for biotinylated psoralen)

(if not using biotin)

5. Proximity Ligation
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Experimental Workflow of SPLASH Sequencing
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Caption: Overview of the key steps in the SPLASH sequencing experimental protocol.
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Logical Relationship in SPLASH Data Analysis
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Caption: Bioinformatic pipeline for processing SPLASH sequencing data to identify RNA
interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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